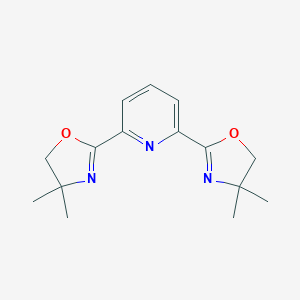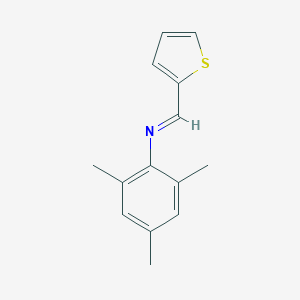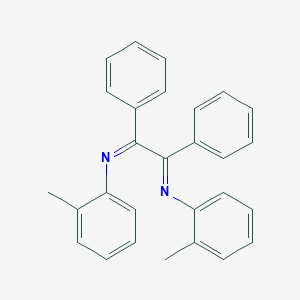![molecular formula C25H18ClN3O2 B283092 5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a member of the pyrazole family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of CPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPP has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
CPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPP has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is its well-characterized chemical structure and known mechanism of action. This makes it a useful tool for investigating the role of inflammation and pain pathways in various disease states. However, one limitation of using CPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPP. One area of interest is investigating its potential use as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another area of interest is investigating its potential use as a diagnostic tool for certain types of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of CPP and to optimize its pharmacokinetic properties for use in humans.
Métodos De Síntesis
CPP can be synthesized through a multistep process involving the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and 2-phenylacetaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure CPP.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. CPP has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
Propiedades
Fórmula molecular |
C25H18ClN3O2 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C25H18ClN3O2/c26-18-12-14-19(15-13-18)28-24(30)22-21(16-11-17-7-3-1-4-8-17)27-29(23(22)25(28)31)20-9-5-2-6-10-20/h1-16,22-23H/b16-11+ |
Clave InChI |
JZODCCJOWSBIEW-LFIBNONCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)

![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)